3-Chloro-5-(trifluoromethyl)pyridin-4-OL
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Overview
Description
3-Chloro-5-(trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Alkylation and Chlorination: The compound can also undergo alkylation and chlorination reactions, which are useful in the synthesis of more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, chlorinating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alcohols .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-4-OL exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially affecting various biological processes. The presence of the trifluoromethyl group and the pyridine ring is thought to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to 3-Chloro-5-(trifluoromethyl)pyridin-4-OL, including:
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position of the pyridine ring. This functional group imparts unique chemical reactivity and physical properties, making it particularly valuable in specific applications .
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-11-1-3(5(4)12)6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
WZEJDBWPCLWGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)C(F)(F)F |
Origin of Product |
United States |
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